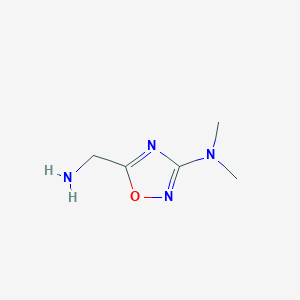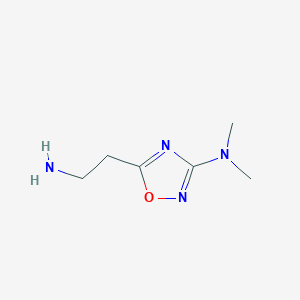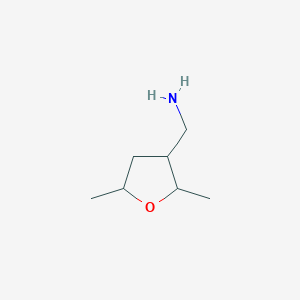![molecular formula C11H17Br2N B1379319 (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide CAS No. 1461706-68-2](/img/structure/B1379319.png)
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide
Übersicht
Beschreibung
“(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” is a chemical compound with the CAS Number: 1461706-68-2 . It has a molecular weight of 323.07 . This compound is versatile and has promising prospects for scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-N-(2-methylbenzyl)propan-1-amine hydrobromide . The InChI code is 1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
CO2 Capture Applications
One notable application is in the field of CO2 capture, where task-specific ionic liquids, synthesized through reactions involving similar compounds, have shown potential. For instance, a study described the synthesis of a new room temperature ionic liquid that incorporates a cation with an appended amine group. This ionic liquid can react reversibly with CO2, efficiently sequestering the gas as a carbamate salt, which can be recycled for CO2 capture, demonstrating its efficiency and sustainability (Bates et al., 2002).
Chemical Synthesis and Catalysis
In chemical synthesis and catalysis, the compound and its derivatives have been employed as catalysts and intermediates for various reactions. For example, N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide was prepared and successfully grafted onto mesoporous silicas, demonstrating its utility in Knoevenagel condensation in aqueous media. This showcased higher efficiency and reusability compared to similar pure basic task-specific ionic liquids, highlighting the potential in catalysis and synthetic chemistry (Zhao et al., 2010).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, a synthetic scheme was developed for preparing a dye-labeled analog of polychlorinated biphenyls using a reaction involving 3-bromopropylamine hydrobromide. This fluorescently-labeled product was used in a continuous flow immunosensor assay for detecting polychlorinated biphenyl concentrations, demonstrating its application in environmental monitoring and analysis (Charles et al., 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-[(2-methylphenyl)methyl]propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMDMGZKBXJRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)




![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

